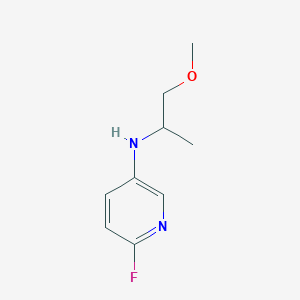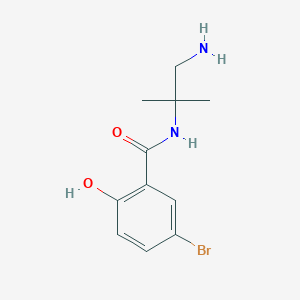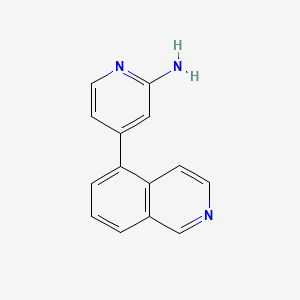
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, also known as BBBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBBA is a small molecule that has been shown to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has shown promise in a variety of scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have anti-inflammatory properties, and may be useful in treating inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may be able to induce changes in gene expression that lead to anti-cancer or anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have antioxidant effects, and may be useful in protecting cells from oxidative stress. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using commercially available starting materials, and the final product can be purified using standard techniques. However, one limitation of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. Another area of research is the investigation of the neuroprotective effects of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, and its potential use in treating neurodegenerative diseases. Additionally, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may have applications in other areas of research, such as drug discovery and chemical biology. Further research is needed to fully understand the potential of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide in these areas.
Métodos De Síntesis
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using a simple two-step process. First, 5-bromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,4-diaminobutane to form N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. The final product can be purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-8-3-4-10(15)9(7-8)11(16)14-6-2-1-5-13/h3-4,7,15H,1-2,5-6,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFNCLOQQVMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)
![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)